(2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
CAS No.: 6489-58-3
VCID: VC0193650
Molecular Formula: C13H20N2O4S
Molecular Weight: 300.38 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid is a chemical compound with the molecular formula C13H20N2O4S . It is also known by other names, including (2S,5 R,6 R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which is its IUPAC name . Additional synonyms include 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-pivalamido-, and various forms referencing ampicillin impurities . This compound is characterized by its molecular weight of 300.38 g/mol . It is also identified by its PubChem CID, which is 209820 . The computed descriptors include its InChI code, InChIKey (PORWSLUULGTXGS-BKPPORCPSA-N), and SMILES notation (CC1(C@@HC(=O)O)C) . A similar compound, sharing a related structure, is (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which has a molecular formula of C24 H26 N4 O7 S and a molecular weight of 514.55 . Research assistants in similar fields often require a resume that is concise and highlights essential skills such as data interpretation and collaborative research techniques . A hybrid resume format is often ideal, combining chronological and functional elements to showcase both experience and skills . These skills are crucial for roles that involve conducting comprehensive research, data analysis, and project management . |
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CAS No. | 6489-58-3 |
Product Name | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid |
Molecular Formula | C13H20N2O4S |
Molecular Weight | 300.38 g/mol |
IUPAC Name | (2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C13H20N2O4S/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15/h6-7,9H,1-5H3,(H,14,19)(H,17,18)/t6-,7+,9-/m1/s1 |
Standard InChIKey | PORWSLUULGTXGS-BKPPORCPSA-N |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)O)C |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | (2S,5R,6R)-6-[(2,2-Dimethylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
PubChem Compound | 209820 |
Last Modified | Apr 15 2024 |
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